molecular formula C20H46O4Si2 B3153186 11-(Trimethylsiloxy)undecyltriethoxysilane CAS No. 75389-03-6

11-(Trimethylsiloxy)undecyltriethoxysilane

Cat. No.: B3153186
CAS No.: 75389-03-6
M. Wt: 406.7 g/mol
InChI Key: XUZQUCMVBQUARF-UHFFFAOYSA-N
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Description

Chemical Name: 11-(Trimethylsiloxy)undecyltriethoxysilane CAS No.: 75389-03-6 Molecular Formula: C₁₉H₄₄O₄Si₂ Molecular Weight: 404.72 g/mol Structure: This compound consists of a linear undecyl chain with a trimethylsiloxy (-OSi(CH₃)₃) group at the terminal position and a triethoxysilane (-Si(OCH₂CH₃)₃) group at the other end. The long alkyl chain provides flexibility, while the silane and siloxy groups enable covalent bonding to inorganic surfaces (e.g., glass, metals) and organic matrices, respectively .

Properties

IUPAC Name

triethoxy(11-trimethylsilyloxyundecyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H46O4Si2/c1-7-21-26(22-8-2,23-9-3)20-18-16-14-12-10-11-13-15-17-19-24-25(4,5)6/h7-20H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZQUCMVBQUARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCCO[Si](C)(C)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46O4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698123
Record name 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75389-03-6
Record name 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Trimethylsiloxy)undecyltriethoxysilane typically involves the reaction of undecyltriethoxysilane with trimethylsilanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethoxy groups. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated systems for mixing, heating, and distillation helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

11-(Trimethylsiloxy)undecyltriethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-(Trimethylsiloxy)undecyltriethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of functionalized siloxanes and silanes. It is also employed in surface modification and as a coupling agent in various chemical reactions.

    Biology: Utilized in the preparation of biocompatible coatings and materials for biomedical applications.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Applied in the production of advanced materials, including coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 11-(Trimethylsiloxy)undecyltriethoxysilane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to modify surfaces and create durable coatings. The molecular targets include hydroxyl groups on surfaces, which react with the ethoxy groups to form siloxane linkages .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

Compound Name CAS No. Functional Group Molecular Formula Key Properties/Applications
11-(Aminooxy)undecyltriethoxysilane 870482-11-4 Aminooxy (-ONH₂) C₁₇H₃₉NO₄Si Reactive toward carbonyl groups; used in oxime ligation for bioconjugation .
11-Aminoundecyltriethoxysilane 116821-45-5 Primary amine (-NH₂) C₁₇H₃₉NO₃Si Forms strong bonds with epoxy resins; ideal for polymer composites and adhesion promotion .
11-(2-Methoxyethoxy)undecyltrimethoxysilane 1384163-86-3 Methoxyethoxy (-OCH₂CH₂OCH₃) C₁₇H₃₈O₅Si Enhanced hydrophilicity and slower hydrolysis; suitable for aqueous-phase surface treatments .
11-Bromoundecyltrimethoxysilane 26305-83-9 Bromide (-Br) C₁₄H₃₁BrO₃Si Acts as a leaving group in nucleophilic substitutions; intermediates in organic synthesis .

Silane Group Variations

Compound Name Silane Group Hydrolysis Rate Applications
11-(Trimethylsiloxy)undecyltriethoxysilane -Si(OCH₂CH₃)₃ Moderate Stable in moist environments; used in coatings and elastomers .
11-Aminoundecyltrimethoxysilane -Si(OCH₃)₃ Fast Rapid surface bonding; preferred for quick immobilization of biomolecules .
Undecyltrichlorosilane -SiCl₃ Very fast Forms dense monolayers on metals; requires anhydrous conditions .

Specialized Derivatives

  • 11-(Pentafluorophenoxy)undecyltriethoxysilane (CAS 1197981-13-7): Fluorinated groups enhance chemical resistance and reduce surface energy, ideal for anti-fouling coatings .
  • 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane: Contains a cyclic disilazane group, offering controlled release of silanol groups for stepwise surface functionalization .
  • 11-(Triethoxysilyl)undecanal (CAS 116047-42-8): Aldehyde terminus enables Schiff base formation with amines, useful in biosensor fabrication .

Key Research Findings

  • Reactivity: The trimethylsiloxy group in this compound is less reactive than amino or epoxy groups, making it suitable for applications requiring delayed curing or controlled functionalization .
  • Hydrophobicity: Compared to amino- or hydroxyl-terminated silanes, the trimethylsiloxy group provides superior water resistance, with contact angles exceeding 110° on modified surfaces .
  • Thermal Stability : Decomposes above 250°C, outperforming methoxyethoxy- and bromo-substituted analogs, which degrade below 200°C .

Biological Activity

Overview

11-(Trimethylsiloxy)undecyltriethoxysilane (CAS No. 75389-03-6) is an organosilicon compound characterized by its unique chemical properties, which make it valuable in various industrial and biomedical applications. Its molecular formula is C20_{20}H46_{46}O4_4Si2_2. This compound is primarily used as a precursor in the synthesis of functionalized siloxanes and silanes, as well as in surface modification processes.

The biological activity of this compound is attributed to its ability to interact with biological molecules through its silane and ethoxy groups. These interactions can lead to the formation of stable siloxane bonds with hydroxyl groups on proteins and other biomolecules, potentially altering their structure and function. This property is particularly significant in the development of biocompatible materials for medical applications.

Key Mechanisms:

  • Covalent Bond Formation : The compound can react with hydroxyl groups on proteins, leading to modifications that may enhance or inhibit biological activity.
  • Hydrophobicity : The long undecyl chain imparts hydrophobic characteristics, which can affect protein adsorption and cellular interactions.

The biochemical properties of this compound include:

  • Reactivity : It readily undergoes hydrolysis in the presence of water, forming silanols that can further condense into siloxane networks.
  • Surface Modification : It is utilized for creating coatings that enhance the biocompatibility and functionality of medical devices.

Applications in Scientific Research

The compound has a wide range of applications across several fields:

Chemistry

  • Precursor for Functionalized Siloxanes : Used in synthesizing various organosilicon compounds.
  • Surface Modifications : Employed as a coupling agent in chemical reactions to improve adhesion properties.

Biology

  • Biocompatible Coatings : Used in developing coatings for implants and medical devices to improve biocompatibility.
  • Drug Delivery Systems : Investigated for its potential to enhance drug delivery mechanisms through functionalized surfaces.

Industry

  • Coatings and Adhesives : Applied in producing advanced materials with improved durability and performance.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsApplications
OctyltriethoxysilaneShorter alkyl chainSurface modification
HexadecyltrimethoxysilaneLonger alkyl chain, methoxy groupsCoatings, adhesives
TrimethylsilylpropyltriethoxysilanePropyl group, trimethylsilylFunctionalized silanes

Uniqueness

This compound stands out due to its combination of a long alkyl chain and trimethylsiloxy group, which provides enhanced hydrophobicity and flexibility in applications compared to similar compounds.

Case Studies

Research on this compound has yielded insights into its efficacy in biomedical applications. For instance:

  • Biocompatibility Studies : A study evaluating the biocompatibility of coatings made from this compound showed improved cell adhesion and proliferation compared to unmodified surfaces.
  • Drug Delivery Research : Investigations into drug delivery systems utilizing this compound demonstrated enhanced release profiles for therapeutic agents when incorporated into polymer matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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